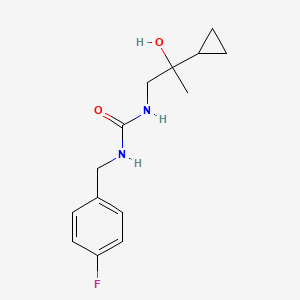
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of a variety of cancers.
Mécanisme D'action
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea disrupts the expression of genes that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the growth of cancer cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has also been shown to inhibit the expression of genes that are involved in drug resistance, making it a potentially useful treatment for drug-resistant cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its specificity for BRD4, which makes it a potentially safer and more effective treatment for cancer compared to other broad-spectrum inhibitors. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration schedule for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans.
Orientations Futures
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. One area of research could be to investigate the use of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and soluble derivatives of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea that could be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans, and to identify biomarkers that could be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves a multi-step process that includes the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-4-fluorobenzylamine. This intermediate is then reacted with hydroxylamine to form the hydroxamic acid derivative, which is then treated with isocyanate to form 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea.
Applications De Recherche Scientifique
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In vitro studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can inhibit tumor growth and improve survival rates in animal models of cancer.
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHMPMOMZRVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

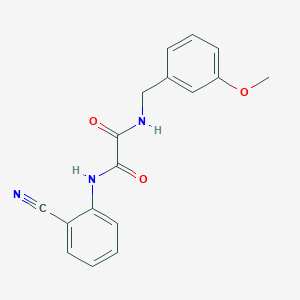


![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
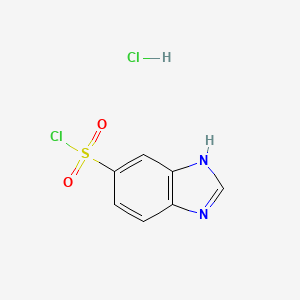

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
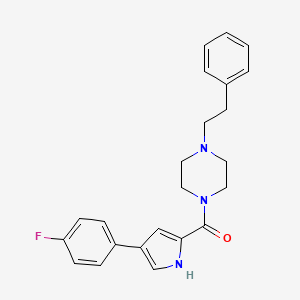
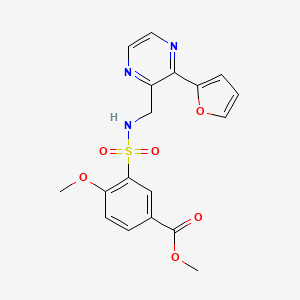
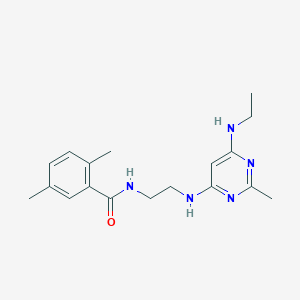
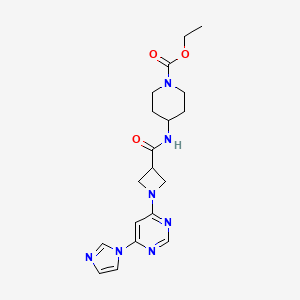

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)